molecular formula C10H16O B2376919 Bicyclo[3.2.2]nonane-1-carbaldehyde CAS No. 121455-34-3

Bicyclo[3.2.2]nonane-1-carbaldehyde

Cat. No. B2376919
CAS RN: 121455-34-3
M. Wt: 152.237
InChI Key: CGIAAJDEOYJOIN-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane-1-carbaldehyde is a chemical compound with the molecular formula C10H16O . It is a derivative of the bicyclo[3.2.2]nonane core structure .


Synthesis Analysis

The synthesis of compounds with a bicyclo[3.2.2]nonane core structure has been a topic of interest in the field of organic chemistry . For instance, a study on the synthetic and crystallographic studies of unsaturated bicyclo[3.3.1]nonane derivatives has been conducted . Another study reported the construction of chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo[3.2.2]nonane core . This core is fused to a carbazole and a densely functionalized six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving compounds with a bicyclo[3.2.2]nonane core structure have been studied . For example, a study reported the synthetic and crystallographic studies of four unsaturated bicyclo[3.3.1]nonane derivatives and examined their intermolecular interactions .

Scientific Research Applications

Synthesis and Ring-Expansion Studies

  • Bicyclo[3.2.2]nonane-1-carbaldehyde has been utilized in synthesizing bicyclic 1,2-diols through acylative ring-expansion, a process that is kinetically controlled and can be predicted by comparing strain energies calculated by molecular mechanics (Takeuchi et al., 1988).

Conformational Studies

  • This compound has been a focus in conformational studies, particularly in examining the conformation of derivatives like bicyclo[3.3.1]nonane-3α,7α-dicarboxylic acid and its esters (Peters et al., 1975).

Stereoselective Synthesis

  • It plays a role in the stereoselective synthesis of various compounds, including non-steroidal 2-methoxyestradiol mimetics that demonstrate cytotoxicity to human lung carcinoma cells (Nurieva et al., 2017).

Applications in Natural Product Synthesis

  • The bicyclo[3.3.1]nonane architecture, related to this compound, is found in over 1000 natural products relevant to diseases like neurodegenerative disorders, bacterial and parasitic infections, and cancer. A synthetic strategy has been developed for this class of molecules (Shen et al., 2020).

Polymer Chemistry

  • This chemical structure has been incorporated into polyesters, comparing their properties with other polymers containing different ring systems to assess effects on melting point, thermal stability, and oxidative stability (Taimr & Smith, 1971).

Antimicrobial Applications

  • Derivatives of bicyclo[3.3.1]nonane have been used to synthesize antimicrobial polycations effective against bacteria and in covalently functionalizing solid substrates for bacterial control (Geng & Finn, 2017).

Safety and Hazards

The safety and hazards associated with Bicyclo[3.2.2]nonane-1-carbaldehyde are not well-documented .

Future Directions

The future directions in the study of compounds with a bicyclo[3.2.2]nonane core structure include the exploration of new perspectives for anticancer chemotherapeutics and the development of transition-metal-regulated cycloadditions of 2-heterosubstituted allyl cations .

properties

IUPAC Name

bicyclo[3.2.2]nonane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-10-5-1-2-9(3-6-10)4-7-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIAAJDEOYJOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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